molecular formula C27H24N2O5 B11675709 (5Z)-5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11675709
M. Wt: 456.5 g/mol
InChI Key: UJHTVQRSVPEFMJ-ULJHMMPZSA-N
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Description

(5Z)-5-({4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the core diazinane structure, followed by the introduction of the phenyl and methylphenyl groups through substitution reactions. The final step involves the formation of the methylene bridge and the incorporation of the methoxyphenoxy group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include strong bases, organic solvents, and catalysts to facilitate the various reaction steps.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-({4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, (5Z)-5-({4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.

Industry

In industry, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Quinone Derivatives: Compounds formed through the oxidation of aromatic amines.

    Phenylmethane Derivatives: Compounds with similar aromatic structures and functional groups.

Uniqueness

(5Z)-5-({4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

(5Z)-5-[[4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H24N2O5/c1-18-6-10-22(11-7-18)33-14-15-34-23-12-8-20(9-13-23)17-24-25(30)28-27(32)29(26(24)31)21-5-3-4-19(2)16-21/h3-13,16-17H,14-15H2,1-2H3,(H,28,30,32)/b24-17-

InChI Key

UJHTVQRSVPEFMJ-ULJHMMPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=CC(=C4)C

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC(=C4)C

Origin of Product

United States

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